3-{1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid
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Overview
Description
3-{1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid is a complex organic compound that features a cyclopropylamino group attached to a pyrimidine ring, which is further connected to a piperidine ring and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amine and a diketone.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via nucleophilic substitution, where a cyclopropylamine reacts with the pyrimidine ring.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving the pyrimidine intermediate.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-{1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as antiviral, anticancer, or anti-inflammatory properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group and pyrimidine ring play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine: This compound shares the cyclopropylamino and pyrimidine features but differs in its overall structure and specific functional groups.
1-(6-Cyclopropylamino-pyrimidin-4-yl)-piperidine-3-carboxylic acid: Similar in having the cyclopropylamino-pyrimidine core, but with variations in the piperidine and carboxylic acid groups.
Uniqueness
3-{1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c20-15(21)4-1-11-5-7-19(8-6-11)14-9-13(16-10-17-14)18-12-2-3-12/h9-12H,1-8H2,(H,20,21)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBLSMCPTLSOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=N2)N3CCC(CC3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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